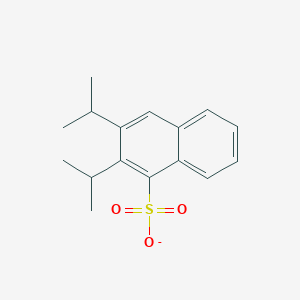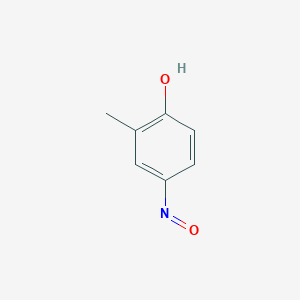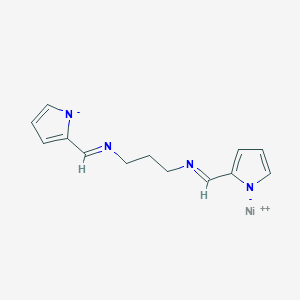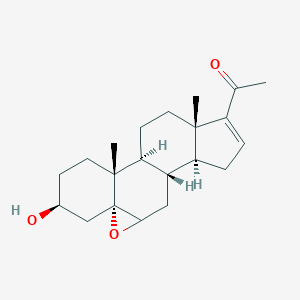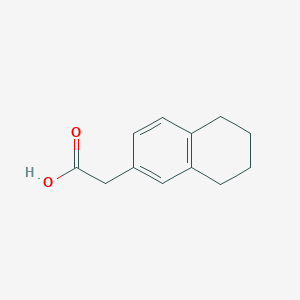
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid" involves multi-step chemical processes. Göksu et al. (2003) outlined a synthesis route starting from naphthalene-2,3-diol, leading to compounds through a series of reactions, including methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003). Another approach involves the transformation of 2-acetyl-5,6,7,8-tetrahydronaphthalene through reactions with different aromatic aldehydes, leading to a variety of derivatives showcasing the compound's versatility in synthesis (Hamdy et al., 2013).
Molecular Structure Analysis
The molecular structure of "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid" and its derivatives is crucial for understanding their chemical reactivity and physical properties. The compound's structure has been characterized through various analytical techniques, including NMR and X-ray crystallography, to elucidate its configuration and conformation.
Chemical Reactions and Properties
Chemical reactions involving "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid" derivatives are diverse. For instance, Sinyakov et al. (2017) detailed the synthesis of a dichlorononafluoro derivative through reactions with ethyl cyanoacetate, showcasing the compound's ability to undergo functional group transformations (Sinyakov et al., 2017). These reactions highlight the compound's versatility in organic synthesis, enabling the creation of a range of functionalized molecules.
Scientific Research Applications
-
Porphyrin-based Covalent Organic Frameworks (COFs)
- Field : Biomaterials Science .
- Application : The integration of naturally occurring porphyrin molecules, renowned for their inherent rigidity and conjugate planarity, as building blocks in COFs has garnered significant attention . This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .
- Methods : The synthesis and modulation strategies employed in the development of porphyrin-based COFs are explored in the referenced study .
- Results : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
-
Suzuki-Miyaura Coupling Reaction
- Field : Organic Synthesis.
- Application : 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid finds application as a versatile building block in organic synthesis, particularly in the construction of complex molecules through various coupling reactions.
- Methods : One prominent application of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is in the Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation.
- Results : The results of this application are not specified in the source.
-
(Naphthalen-1-yl) {2- [ (5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]phenyl}methanone
- Field : Crystallography .
- Application : This compound, which contains a tetrahydronaphthalen-2-yl group, has been studied for its crystal structure .
- Methods : The study involved the use of X-ray diffraction to determine the crystal structure .
- Results : The molecular structure is stabilized by a weak intramolecular C—H O interaction, while the crystal packing features weak C—H π contacts .
-
Indole Derivatives
- Field : Medicinal Chemistry .
- Application : Indole derivatives, which can be synthesized from tetrahydronaphthalen-2-yl compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : These compounds are typically synthesized through various organic reactions and then tested for their biological activities .
- Results : The results of these studies have shown that indole derivatives have a wide range of potential therapeutic applications .
-
Coumarin-based Fluorophores
- Field : Fluorescence Chemistry .
- Application : Coumarins, characterized by their distinct chemical structure consisting of a benzene ring fused to an α-pyrone ring, exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
- Methods : The synthesis, characterization, and application of coumarin derivatives have been explored, uncovering their potential as indispensable tools for fluorescence-based studies and applications .
- Results : Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
-
Indole Derivatives in Alkaloids
- Field : Organic Chemistry .
- Application : Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYBIMJZZHULRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926778 | |
| Record name | (5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid | |
CAS RN |
13052-99-8 | |
| Record name | 13052-99-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



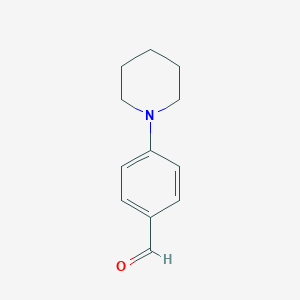
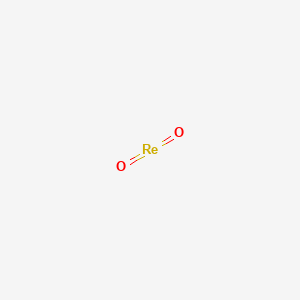
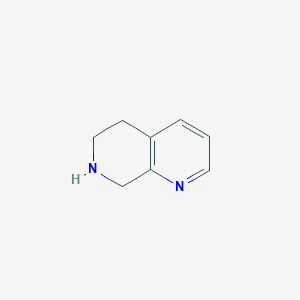

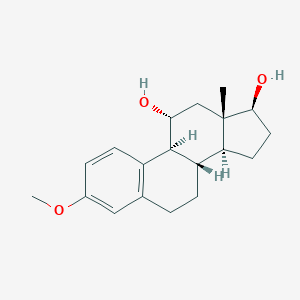
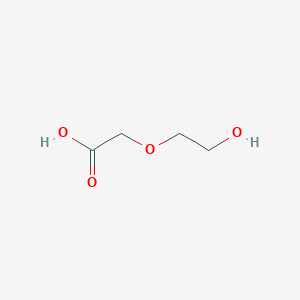
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)


